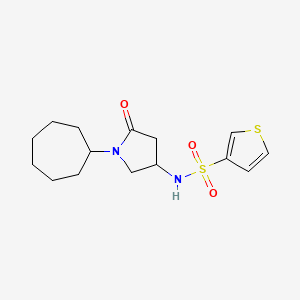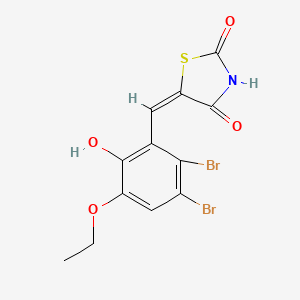![molecular formula C22H20N4O3 B6074511 5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6074511.png)
5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PPNIM, and it is a selective inhibitor of protein kinase C (PKC). PKC is an important enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC by PPNIM has been shown to have a wide range of effects on cellular signaling pathways, making it a valuable tool for studying various biological processes.
Mechanism of Action
PPNIM is a selective inhibitor of 5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide, which means that it specifically targets this enzyme and not other related enzymes. 5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide is a key regulator of many cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis. The inhibition of 5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide by PPNIM results in the disruption of these signaling pathways, leading to a wide range of cellular effects.
Biochemical and Physiological Effects:
The inhibition of 5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide by PPNIM has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. PPNIM has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activation of NF-κB, a key regulator of inflammation.
Advantages and Limitations for Lab Experiments
PPNIM has several advantages as a tool for scientific research. It is a highly selective inhibitor of 5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide, which means that it specifically targets this enzyme and not other related enzymes. This makes it a valuable tool for studying the role of 5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide in various biological processes. PPNIM is also relatively easy to synthesize, making it readily available for use in research. However, there are also some limitations to the use of PPNIM. For example, it may have off-target effects on other cellular signaling pathways, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on PPNIM. One area of interest is the role of 5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. PPNIM has been shown to have neuroprotective effects in animal models of these diseases, suggesting that 5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide may play a role in their development and progression. Another area of interest is the development of more selective inhibitors of 5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide, which could help to better understand the specific roles of different 5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide isoforms in various biological processes. Additionally, the use of PPNIM in combination with other drugs or therapies may provide new insights into the treatment of various diseases.
Synthesis Methods
The synthesis of PPNIM involves several steps, starting with the reaction of 5-bromomethyl isoxazole with sodium hydride to form 5-methylisoxazole. This is followed by the reaction of 5-methylisoxazole with 2-(4-pyridyl)ethylamine to form the intermediate product. The final step involves the reaction of the intermediate product with isoquinoline-5-carboxylic acid, which results in the formation of PPNIM.
Scientific Research Applications
PPNIM has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the role of 5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide in cancer development and progression. PPNIM has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This suggests that 5-[(5-isoquinolinyloxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide plays a crucial role in cancer cell proliferation and survival.
properties
IUPAC Name |
5-(isoquinolin-5-yloxymethyl)-N-(1-pyridin-4-ylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-2-19(15-6-9-23-10-7-15)25-22(27)20-12-17(29-26-20)14-28-21-5-3-4-16-13-24-11-8-18(16)21/h3-13,19H,2,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPXYYVDYQPUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=NOC(=C2)COC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B6074431.png)
![5-benzyl-2-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B6074448.png)
![N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6074450.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074462.png)

![methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B6074474.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074478.png)


![1-[4-({[2-(4-chlorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(diethylamino)-2-propanol](/img/structure/B6074516.png)
![1-(4-isobutylbenzyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6074524.png)

![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-propyl-2-pyrrolidinone](/img/structure/B6074526.png)
![N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6074527.png)